[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene is an organic compound with the molecular formula C12H16S It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylpent-4-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpent-4-EN-1-YL)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a thiol compound under basic conditions to form the desired product. The reaction can be represented as follows:
C6H5X+RSH→C6H5SR+HX
where ( \text{X} ) is a halogen (e.g., Cl, Br) and ( \text{RSH} ) is the thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: :
Properties
CAS No. |
89113-71-3 |
---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2-methylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChI Key |
MASFJYMWWAWVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.